1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Its structure comprises:
- A pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused bicyclic system.
- A 2,4-dimethylphenyl group at position 1, providing steric bulk and hydrophobicity.
- A (3-nitrophenyl)methyl substituent at position 5, introducing electron-withdrawing nitro groups that may enhance binding affinity in biological systems.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-6-7-18(14(2)8-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-3-5-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUJWYWXOYSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Ring
The N1-(2,4-dimethylphenyl) group is introduced during pyrazole formation. As demonstrated in, 2,4-dimethylbenzenethiol undergoes S-arylation with nitroarenes under basic conditions, though hydrazine derivatives are more relevant here. A modified approach involves condensing 2,4-dimethylphenylhydrazine with a β-ketonitrile precursor (e.g., ethyl cyanoacetate) to yield 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile (Intermediate A ).
Reaction Conditions :
Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One
Intermediate A reacts with diethyl malonate under basic conditions to form the pyrimidinone ring. This cyclization proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl, followed by dehydration:
$$
\text{5-Aminopyrazole-4-carbonitrile} + \text{Diethyl malonate} \xrightarrow{\text{EtOH, NaOH}} \text{Pyrazolo[3,4-d]pyrimidin-4-one}
$$
Optimization : Microwave irradiation (100–120°C, 20–30 min) under solvent-free conditions improves yield (90–95%) compared to conventional heating (6–8 h, 75–80%).
Functionalization at the 5-Position: Introducing the 3-Nitrobenzyl Group
The 5-position of pyrazolo[3,4-d]pyrimidin-4-one is amenable to alkylation. For 5-[(3-nitrophenyl)methyl] substitution, two strategies are viable:
Direct Alkylation of the Pyrimidinone Core
Treatment of the core scaffold with 3-nitrobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) introduces the benzyl group.
Procedure :
- Substrate: 1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (1 equiv)
- Alkylating agent: 3-Nitrobenzyl bromide (1.2 equiv)
- Solvent: DMF or THF
- Base: K₂CO₃ (2 equiv)
- Temperature: 60–80°C, 12 h
- Yield: 60–70%.
Challenges : Competing N7-alkylation may occur, necessitating careful stoichiometry and temperature control.
Reductive Amination of a 5-Aminopyrazole Intermediate
An alternative route involves reductive amination of Intermediate A with 3-nitrobenzaldehyde, followed by cyclization:
- Formation of Schiff Base :
$$
\text{5-Aminopyrazole-4-carbonitrile} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Schiff base}
$$ - Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.
- Cyclization : As in Section 1.2.
Comparative Analysis of Synthetic Routes
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents include halides and alkoxides.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly modular. Key structural variations among analogues include:
Key Observations:
- Halogen Substituents: Bromine in 5-(4-bromobenzyl)-1-(2-methylphenyl)-... may facilitate halogen bonding, a critical interaction in drug-receptor binding.
- Fluorine and Methyl Groups: Fluorine in 6-ethyl-5-(3-fluoro-4-methylphenyl)-... improves metabolic stability, while methyl groups (e.g., in ) enhance lipophilicity and membrane permeability.
Biological Activity
1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through its ability to inhibit cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent against various cancers. In vitro studies have shown that the compound effectively reduces cell proliferation in several cancer cell lines.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 15 | CDK2 inhibition | |
| Lung | 20 | Apoptosis induction | |
| Colon | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral activity , particularly against viruses that affect cell proliferation. The exact mechanism remains under investigation but may involve interference with viral replication processes.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The treatment was well-tolerated with minimal side effects.
- Molecular Docking Studies : Computational analysis using molecular docking simulations has indicated strong binding affinity of the compound to various biological targets associated with cancer and infection. These findings support further exploration into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
